
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AG1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment due to its ability to block the signaling pathways that promote tumor growth and metastasis.
Mecanismo De Acción
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide selectively inhibits the EGFR tyrosine kinase, which is a key signaling molecule involved in the regulation of cell growth, differentiation, and survival. By blocking the EGFR signaling pathway, N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide prevents the activation of downstream signaling molecules that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in tumor metastasis. In addition, N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a highly selective inhibitor of the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR signaling in cancer biology. However, its high selectivity also limits its use in studying other signaling pathways that may be involved in cancer development and progression.
Direcciones Futuras
There are several future directions for research on N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase that can overcome the limitations of N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide treatment. Finally, the use of N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other targeted therapies or immunotherapies may enhance its effectiveness in cancer treatment.
Métodos De Síntesis
The synthesis of N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of N~1~-allyl-N~2~-(4-fluorophenyl)glycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer. In addition, N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-2-12-19-17(21)13-20(15-10-8-14(18)9-11-15)24(22,23)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDLYQMNRMLMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)
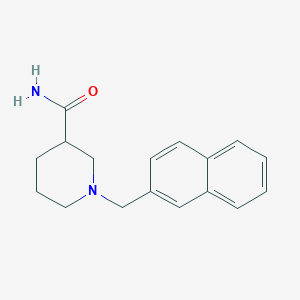
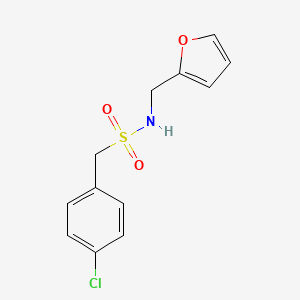
![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)

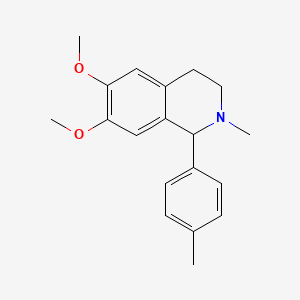
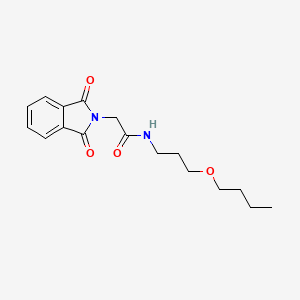
![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)
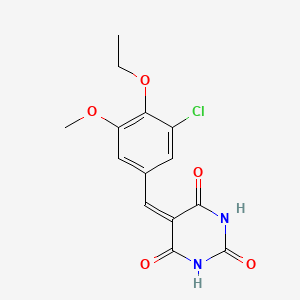
![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)
![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B5108158.png)